zinc;2-methanidyl-1,4-dimethylbenzene;chloride
Description
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride is a coordination complex comprising a zinc(II) center bound to a substituted benzene ligand (2-methanidyl-1,4-dimethylbenzene) and chloride ions. The ligand features a benzene ring with methyl groups at the 1- and 4-positions and a methanidyl (-CH2) substituent at the 2-position. This compound likely adopts a tetrahedral or octahedral geometry, depending on the coordination number of zinc and ligand arrangement.
Key structural attributes:
- Ligand: 2-Methanidyl-1,4-dimethylbenzene (C9H11 group).
- Counterion: Chloride (Cl⁻).
- Coordination: Likely involves Zn²⁺ bonded to the methanidyl group and chloride ions.
Properties
Molecular Formula |
C9H11ClZn |
|---|---|
Molecular Weight |
220.0 g/mol |
IUPAC Name |
zinc;2-methanidyl-1,4-dimethylbenzene;chloride |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RPWOUKUSRSWDPQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[CH2-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidyl-1,4-dimethylbenzene;chloride typically involves the reaction of zinc chloride with 2-methanidyl-1,4-dimethylbenzene under controlled conditions. One common method involves dissolving zinc chloride in an appropriate solvent, such as ethanol, and then adding 2-methanidyl-1,4-dimethylbenzene to the solution. The mixture is then heated gently, and the reaction is allowed to proceed until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and yield while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or metal hydrides.
Substitution: The chloride ion in the compound can be substituted with other anions or ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .
Scientific Research Applications
Zinc;2-methanidyl-1,4-dimethylbenzene;chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of zinc;2-methanidyl-1,4-dimethylbenzene;chloride involves its interaction with molecular targets and pathways within biological systems. For example, in biological systems, zinc ions can enhance the up-regulation of specific mRNA, leading to decreased activation of certain pathways and reduced expression of pro-inflammatory cytokines . The compound’s effects are mediated through its ability to coordinate with various ligands and form stable complexes.
Comparison with Similar Compounds
Structural Analogues
Zinc Complexes with Chlorine-Substituted Benzene Ligands
Burlov et al. (2022) synthesized zinc(II) complexes using chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamide ligands. These complexes exhibited octahedral geometry, with Zn²⁺ coordinated to nitrogen and oxygen atoms from the ligand and chloride ions. Key differences from the target compound include:
- Substituents : Sulfamide and chlorine groups enhance polarity and biological activity.
Table 1: Structural and Spectral Comparison
| Property | Zinc;2-Methanidyl-1,4-Dimethylbenzene;Chloride | Burlov et al. (2022) Zn Complex |
|---|---|---|
| Ligand Type | Methanidyl-substituted benzene | Sulfamide/chlorine-substituted |
| Coordination Geometry | Likely tetrahedral | Octahedral |
| Luminescence | Unknown | Near-IR emission (λ = 800–1000 nm) |
| Biological Activity | Not reported | Antimicrobial (MIC: 4–16 µg/mL) |
Diazonium-Zinc Chloride Double Salts
A diazonium-zinc chloride double salt (4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride-zinc chloride) shares a zinc-chloride framework but differs in ligand chemistry. The diazonium group imparts photolytic reactivity, whereas the methanidyl ligand in the target compound may prioritize stability .
Key Differences :
- Reactivity : Diazonium ligands decompose under UV light; methanidyl ligands are more thermally stable.
- Applications : Diazonium complexes are used in dye synthesis; methanidyl-zinc complexes may serve as catalysts or intermediates in organic synthesis.
2-Chloro-1,4-Dimethylbenzene Derivatives
2-Chloro-1,4-dimethylbenzene (CAS 95-72-7) is a halogenated xylene derivative.
- Boiling Point : 342–345 K (vs. higher for metal complexes due to ionic interactions) .
- Applications : Precursor for agrochemicals and polymers, contrasting with coordination complexes’ roles in catalysis or materials science .
Physicochemical and Functional Properties
Thermal Stability
Zinc complexes with aromatic ligands typically exhibit high thermal stability (decomposition >250°C). For example, Burlov et al.’s complexes decomposed at 280–320°C, suggesting similar robustness for the target compound .
Solubility
- Polarity : Methyl groups reduce solubility in water; chloride ions enhance it in polar aprotic solvents (e.g., DMSO).
- Comparison : Sulfamide-zinc complexes are more hydrophilic due to polar -SO₂NH groups .
Q & A
Q. What are the optimal synthetic routes for preparing zinc;2-methanidyl-1,4-dimethylbenzene;chloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via organozinc reagent formation. For example, 2,5-dimethoxybenzylzinc chloride (structurally analogous) is prepared by reacting Grignard reagents with ZnCl₂ in anhydrous THF, followed by quenching and purification via column chromatography . Key intermediates like 2-chloro-1,4-dimethylbenzene (CAS 95-72-7) are often procured commercially and validated using H/C NMR and elemental analysis (e.g., C: 64.1%, H: 3.5%, N: 5.2% in related hydrochlorides) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (e.g., δ 6.62–7.64 ppm for aromatic protons) and C NMR (e.g., 104.0–138.3 ppm for carbon environments) resolve structural features .
- Elemental Analysis : Used to confirm purity (e.g., C: 64.2%, H: 3.5% for chlorinated aromatics) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 262.0183 for [MH]) validates molecular weight .
Q. How does pH influence the stability of zinc-organometallic complexes in aqueous solutions?
- Methodological Answer : Stability is pH-dependent. For analogous compounds, aqueous solutions remain stable at pH 5–9, but acidic conditions (<pH 5) risk protonolysis of Zn-C bonds, while alkaline conditions (>pH 9) may hydrolyze ligands. Buffered systems (e.g., tetra-methyl-ammonium hydroxide) are recommended for kinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar zinc-arene complexes?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.37–7.51 ppm vs. δ 6.62–7.64 ppm in related dibenzazepines) often arise from solvent effects, crystallographic packing, or paramagnetic impurities. Use deuterated solvents (CDCl₃) for consistency and cross-validate with X-ray crystallography (e.g., Acta Crystallographica data ). Contradictory elemental results may require combustion analysis recalibration .
Q. What strategies improve reaction yields in multi-step syntheses involving halogenated intermediates?
- Methodological Answer :
- Purification : Use Kugelrohr distillation for volatile intermediates like 2-chloro-1,4-dimethylbenzene .
- Catalysis : Schiff base-zinc complexes (e.g., [Zn(LSP)Cl₂]) enhance selectivity in coupling reactions .
- Solvent Optimization : Anhydrous THF or DMF minimizes side reactions in organozinc syntheses .
Q. What advanced applications exist for this compound in materials science or medicinal chemistry?
- Methodological Answer :
- Materials Science : The ethynyl derivative (2-chloro-1-ethynyl-4-methoxybenzene) enables Cu-free cycloadditions for polymer synthesis .
- Medicinal Chemistry : Zinc-benzodiazepine hydrochlorides show potential as neurological disorder therapeutics via GABA receptor modulation .
Q. How can computational methods guide the design of zinc-arene complexes with tailored reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
